molecular formula C16H18N2O3 B7505400 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide

Cat. No. B7505400
M. Wt: 286.33 g/mol
InChI Key: UZHFFODVUAJVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide, commonly known as DIBAL-H, is a reducing agent used in organic chemistry. It is a colorless to yellowish liquid that is highly reactive and commonly used in the synthesis of various organic compounds. DIBAL-H is a versatile reducing agent that can reduce a wide range of functional groups, including ketones, esters, and nitriles.

Mechanism of Action

DIBAL-H acts as a reducing agent by donating a hydride ion (H-) to the functional group being reduced. The hydride ion attacks the carbonyl carbon in the ketone or other functional group, leading to the formation of an alkoxide intermediate. The alkoxide intermediate is then protonated by the DIBAL-H, leading to the formation of the reduced alcohol product.
Biochemical and Physiological Effects:
DIBAL-H is not used in biochemical or physiological studies as it is a chemical reagent used in organic synthesis.

Advantages and Limitations for Lab Experiments

DIBAL-H is a highly reactive reducing agent that is easy to use and effective in reducing a wide range of functional groups. It is also relatively inexpensive and widely available. However, DIBAL-H can be dangerous to handle due to its highly reactive nature and should be used with caution.

Future Directions

There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds, particularly those that require the reduction of ketones or other functional groups. Another potential application is in the synthesis of new natural products, such as alkaloids and terpenes. Additionally, further research could be conducted to optimize the synthesis of DIBAL-H and improve its efficiency and safety in organic synthesis.

Synthesis Methods

DIBAL-H is typically synthesized through the reaction of lithium aluminum hydride (LiAlH4) with diisobutylaluminum hydride (DIBAL). The reaction produces DIBAL-H as a byproduct, which can be isolated and purified for use in organic synthesis.

Scientific Research Applications

DIBAL-H is commonly used in scientific research for the synthesis of various organic compounds. It is particularly useful in the reduction of ketones to alcohols, which is a common step in the synthesis of pharmaceuticals and other organic compounds. DIBAL-H is also used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-17-9-5-6-13(17)16(19)18(2)10-12-11-20-14-7-3-4-8-15(14)21-12/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHFFODVUAJVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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